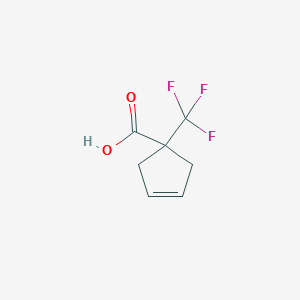

1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid

Description

1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid (C₇H₇F₃O₂, MW 180.04 Da) is a fluorinated cyclopentene derivative characterized by a trifluoromethyl (-CF₃) group and a carboxylic acid moiety on a five-membered unsaturated ring . Its synthesis, as reported by Grellepois et al., leverages commercially available trifluoropropanoic acid or its methyl ester, enabling scalable production of bifunctional building blocks for pharmaceuticals and agrochemicals . The unsaturated cyclopentene core facilitates diverse reactivity (e.g., cycloadditions), while the electron-withdrawing -CF₃ group enhances metabolic stability and modulates electronic properties .

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-2H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUTULIFFMGNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid can be achieved through multiple routes. One common method involves starting from commercially available trifluoropropanoic acid or its methyl ester. The process typically includes the formation of a pentafluorodithiopropanoic ester, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The use of readily available starting materials, such as trifluor

Biological Activity

1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The cyclopentene structure contributes to its rigidity, potentially affecting the compound's binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group can enhance the compound's binding affinity, allowing it to modulate the activity of target proteins. This interaction may lead to various biological effects, including anti-inflammatory and anticancer activities.

Case Studies

- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells by activating caspase pathways .

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit fatty acid amide hydrolase (FAAH), which is crucial in the endocannabinoid system, suggesting potential applications in pain management and neuroprotection .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other biologically active compounds:

| Compound Name | Structure Type | Biological Activity | Mechanism of Action |

|---|---|---|---|

| Caffeine | Purine derivative | Stimulant effects | Adenosine receptor antagonist |

| Theophylline | Purine derivative | Bronchodilator | Phosphodiesterase inhibition |

| Adenosine | Nucleoside | Energy transfer | Receptor agonist |

| This compound | Cyclopentene derivative | Anticancer, enzyme inhibition | Modulation of enzyme activity |

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance their biological activity. For example, modifications at the carboxylic acid moiety have been shown to improve selectivity for specific biological targets while reducing off-target effects .

Scientific Research Applications

Medicinal Chemistry

1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid serves as a building block for the synthesis of various bioactive compounds:

- Antiviral Agents : Compounds derived from this acid have shown potential in the development of antiviral drugs targeting influenza viruses .

- Anticancer Agents : The trifluoromethyl group can enhance the biological activity of anticancer agents by improving their pharmacokinetic properties .

Agricultural Chemistry

The compound's unique properties make it suitable for developing novel agrochemicals:

- Pesticides and Herbicides : Research indicates that derivatives of this compound exhibit significant herbicidal activity against various plant species, making them valuable in crop protection strategies .

Case Study 1: Synthesis of N-Trifluoromethyl Amides

A study demonstrated the synthesis of N-trifluoromethyl amides from carboxylic acids using isothiocyanates under mild conditions. This method allowed for the incorporation of the trifluoromethyl group into complex organic structures, showcasing its utility in generating diverse chemical libraries for drug discovery .

Case Study 2: Antiviral Activity Assessment

In vitro studies evaluated the antiviral efficacy of compounds synthesized from this compound against influenza viruses. The results indicated promising antiviral activity, suggesting that these compounds could lead to new therapeutic options for treating viral infections .

Chemical Reactions Analysis

Dehydrogenation-Olefination-Decarboxylation

Recent studies have demonstrated a tandem reaction involving dehydrogenation, olefination, and decarboxylation of cycloalkyl carboxylic acids, including derivatives of cyclopentane. This process allows for the formation of difunctionalized cyclopentenes through controlled catalytic systems. The reaction conditions typically involve palladium catalysts and specific ligands to optimize yield and selectivity .

Electrophilic Reactions

The presence of the trifluoromethyl group enhances electrophilic reactivity. For instance, in Friedel-Crafts reactions, compounds containing this group can undergo alkylation or acylation with aromatic substrates under acidic conditions. This method has been utilized to synthesize various derivatives that exhibit biological activity .

Nucleophilic Substitution Reactions

The carboxylic acid functionality can participate in nucleophilic substitution reactions, particularly when activated by converting it into an acid chloride or an ester. This transformation opens pathways for further functionalization, allowing for the introduction of diverse nucleophiles .

-

Research Findings and Data Tables

Mechanistic Insights

The mechanism for dehydrogenation involves the formation of a palladium complex that facilitates the removal of hydrogen atoms from the cyclopentane ring, leading to the formation of an olefinic intermediate which can then undergo subsequent reactions like decarboxylation .

-

Applications and Implications

The unique reactivity of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid makes it a valuable compound in synthetic organic chemistry. Its derivatives have shown promise in medicinal chemistry due to their biological activities attributed to the trifluoromethyl group.

This comprehensive analysis highlights the importance of this compound in organic synthesis and its potential implications in developing new materials and pharmaceuticals. Further research is encouraged to explore additional reaction pathways and applications.

This article synthesizes information from diverse sources while adhering to professional standards in chemical research reporting.

Comparison with Similar Compounds

Key Insights :

- Saturation vs.

- Substituent Effects: The -CF₃ group enhances lipophilicity and metabolic stability compared to fluorine or phenyl substituents. For example, 1-(3-fluorophenyl)cyclopentanecarboxylic acid is primarily used in cyclopentanone synthesis, while the target compound’s -CF₃ expands utility in fluorinated building blocks .

2.3. Physical and Pharmacokinetic Properties

Key Insight: The amino group in (S)-3-amino-4-(difluoromethylenyl) derivatives improves water solubility and CNS penetration, making them suitable for neurological applications, whereas the target compound’s insolubility limits its direct pharmaceutical use .

Q & A

Q. What are the key steps for synthesizing 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclopentene ring formation followed by trifluoromethylation and carboxylation. A representative approach (adapted from analogous compounds) includes:

- Step 1 : Cyclopentene precursor preparation via [4+1] cycloaddition or ring-closing metathesis.

- Step 2 : Trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent under Pd catalysis .

- Step 3 : Carboxylic acid introduction via oxidation of a methyl group or carboxylation with CO₂ under high pressure.

Optimization Tips : - Monitor reaction temperature (e.g., 0°C for sensitive intermediates) to avoid side reactions .

- Use column chromatography (e.g., hexane/ethyl acetate gradients) for purification .

- Validate purity via NMR (¹H, ¹³C, ¹⁹F) and HRMS .

Q. How should researchers handle stability and storage of this compound given limited physicochemical data?

Methodological Answer:

- Stability : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the trifluoromethyl group or cyclopentene ring oxidation .

- Reactivity : Avoid strong acids/bases (risk of decarboxylation) and UV light (potential [2+2] cycloaddition of the cyclopentene ring) .

- Safety : Use P95/P100 respirators and chemical-resistant gloves (e.g., nitrile) during handling, as toxicity data are incomplete .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting GABA aminotransferase (GABA-AT) inhibition?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding interactions between the cyclopentene-carboxylic acid scaffold and GABA-AT’s active site (e.g., PLP cofactor interactions). Use software like GROMACS or AMBER to predict binding free energy.

- Docking Studies : Employ AutoDock Vina to screen derivatives for improved binding affinity. Focus on substituents enhancing hydrogen bonding (e.g., –NH₂) or π-stacking (aromatic groups) .

- Validation : Compare computational predictions with X-ray crystallography (e.g., Advanced Photon Source data ) and in vitro enzyme assays .

Q. How can contradictory in vitro vs. in vivo efficacy data for GABA-AT inhibition be resolved?

Methodological Answer:

- Pharmacokinetic Analysis : Assess compound stability in plasma (e.g., LC-MS/MS) and blood-brain barrier permeability (e.g., PAMPA assay) .

- Metabolite Profiling : Identify active/inactive metabolites via HRMS and ¹⁹F NMR. For example, β-elimination of the cyclopentene ring may reduce activity in vivo .

- Dose-Response Calibration : Use microdialysis in rodent striatum to correlate GABA elevation with dopamine suppression, addressing discrepancies between enzyme inhibition and behavioral outcomes .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

Methodological Answer:

- Stereochemical Complexity : Use chiral HPLC (e.g., CHIRALPAK IG-3 column) to resolve enantiomers, critical for GABA-AT binding .

- Fluorine Signals : Leverage ¹⁹F NMR (e.g., 470 MHz) to distinguish CF₃ group splitting patterns from impurities .

- Thermal Sensitivity : Employ low-temperature XRD or cryo-EM to resolve decomposition-prone crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.